2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
Description
The compound 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid features a fused purino-pyrimidine core with a 4-methoxyphenyl substituent at position 9 and an acetic acid moiety at position 3 (Figure 1).
Properties
IUPAC Name |
2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O5/c1-20-15-14(16(26)23(18(20)27)10-13(24)25)22-9-3-8-21(17(22)19-15)11-4-6-12(28-2)7-5-11/h4-7H,3,8-10H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIOQVIOTUFBJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3CCCN(C3=N2)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest various biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a purine-like core structure substituted with a methoxyphenyl group and a carboxylic acid moiety. The presence of the 2,4-dioxo group enhances its reactivity and biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies have shown that derivatives of related compounds exhibit significant antiproliferative effects against various cancer cell lines.
- Antioxidant Properties : The ability to scavenge free radicals has been noted, which may contribute to its protective effects against oxidative stress.
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in cancer progression and inflammation has been suggested.
Anticancer Activity
A detailed examination of the anticancer properties reveals that derivatives of the compound have shown promising results in vitro:
These values indicate that the compound's derivatives exhibit comparable potency to established chemotherapeutic agents like doxorubicin.
Study 1: Antiproliferative Effects
In a study published in PubMed, various derivatives of the compound were synthesized and tested against A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) cell lines. The results demonstrated that compounds with the methoxyphenyl substitution exhibited enhanced antiproliferative activity compared to their unsubstituted counterparts .
Study 2: Radical Scavenging Activity
Another investigation focused on the antioxidant properties of similar compounds, revealing that those with methoxy substitutions showed significant DPPH radical-scavenging activity. This suggests potential applications in preventing oxidative stress-related diseases .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : By interfering with key signaling pathways involved in cell cycle regulation.
- Antioxidant Mechanisms : Through direct scavenging of reactive oxygen species (ROS).
- Enzyme Modulation : Inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Modifications
9-(4-Methoxyphenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione ()
- Key Differences :
- 3-Substituent : A pentyl chain replaces the acetic acid group.
- Additional Substituents : Methyl groups at positions 1 and 5.
- Methyl groups may stabilize the conformation of the purino-pyrimidine core, affecting binding interactions .
Benzyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-6,7,8,9a,10,10a-hexahydro-4aH-purino[7,8-a]pyrimidin-3-yl]acetate ()
- Key Differences :
- 9-Substituent : Ethoxyphenyl instead of methoxyphenyl.
- 3-Substituent : Benzyl ester replaces acetic acid.
- The benzyl ester acts as a prodrug, enhancing bioavailability by masking the polar carboxylic acid group .
Functional Group Variations
Thioxo Derivatives ()
Compounds such as 6-{[1-(4-methoxyphenyl)methylidene]amino}-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one feature sulfur substitutions (thioxo groups) at position 2.
Data Tables
Table 1. Structural and Functional Comparison of Analogs
Research Findings and Hypotheses
- Substituent Effects: The 4-methoxyphenyl group enhances π-π stacking in hydrophobic environments, as seen in related purino-pyrimidine systems . Acetic acid at position 3 likely improves aqueous solubility, critical for in vivo applications.
- Pharmacokinetics :
- Ester analogs () may undergo enzymatic hydrolysis to release the active carboxylic acid, suggesting a prodrug strategy for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
